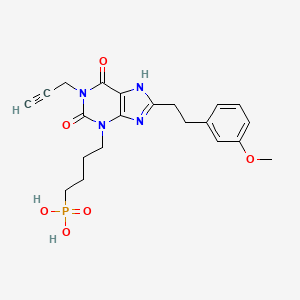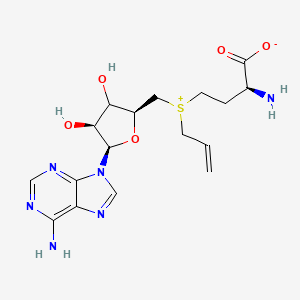
Allylic-SAM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylic-SAM, also known as S-adenosyl methionine analog, is a compound used primarily for the enrichment and detection of methyltransferase target sites in RNA. It is a derivative of S-adenosyl methionine, which plays a crucial role in various biological processes, including methylation reactions. This compound is particularly valuable in scientific research for its ability to facilitate the study of RNA modifications and methylation patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allylic-SAM involves several steps. One common method includes the following steps :
Starting Material: S-adenosyl-L-homocysteine.
Reagents: Acetic acid, formic acid, silver perchlorate, and allyl bromide.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The crude product is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Allylic-SAM undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can participate in substitution reactions, where the allylic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Allylic-SAM has numerous applications in scientific research, including :
Chemistry: Used to study methylation reactions and the role of methyltransferases.
Biology: Facilitates the detection and enrichment of methyltransferase target sites in RNA.
Medicine: Helps in understanding the role of RNA modifications in various diseases.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Allylic-SAM functions as an analog of S-adenosyl methionine, interacting with methyltransferases to facilitate the transfer of methyl groups to RNA. The compound binds to the active site of the enzyme, mimicking the natural substrate and allowing for the study of methylation processes. The molecular targets include RNA molecules, and the pathways involved are primarily related to RNA methylation .
Comparison with Similar Compounds
Similar Compounds
S-adenosyl methionine (SAM): The natural substrate for methyltransferases.
Propargyl-SAM: Another analog used for similar purposes.
Methyl-SAM: Used in studies of methylation reactions.
Uniqueness
Allylic-SAM is unique due to its specific structure, which allows for the selective labeling and detection of methyltransferase target sites in RNA. This specificity makes it a valuable tool in studying RNA modifications and understanding the role of methylation in various biological processes .
Properties
Molecular Formula |
C17H24N6O5S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-prop-2-enylsulfonio]butanoate |
InChI |
InChI=1S/C17H24N6O5S/c1-2-4-29(5-3-9(18)17(26)27)6-10-12(24)13(25)16(28-10)23-8-22-11-14(19)20-7-21-15(11)23/h2,7-10,12-13,16,24-25H,1,3-6,18H2,(H2-,19,20,21,26,27)/t9-,10+,12?,13-,16+,29?/m0/s1 |
InChI Key |
GFGYWGPRDTVIHL-HJDMPBIMSA-N |
Isomeric SMILES |
C=CC[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C=CC[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



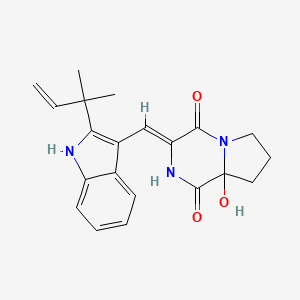
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
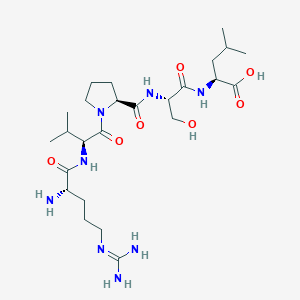

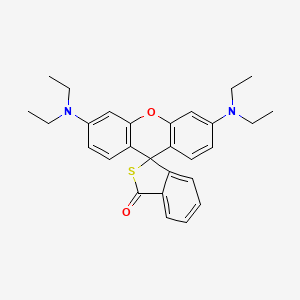
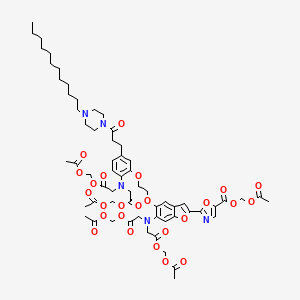
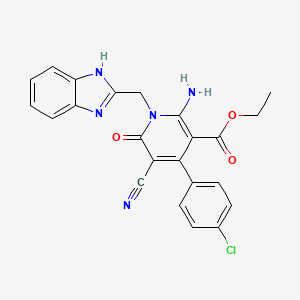
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
